molecular formula C17H12ClFN2O2 B2984630 N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 946361-66-6

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2984630
CAS No.: 946361-66-6
M. Wt: 330.74
InChI Key: ANTFPCIFHXEOPT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic chemical compound featuring a 1,2-oxazole (isoxazole) core linked to a 3-chloro-4-fluoroaniline moiety via an acetamide bridge. This structure places it within a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery research. Isoxazole derivatives are recognized as privileged scaffolds in pharmaceutical development due to their widespread biological activities, which include potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . The presence of the 1,2-oxazole ring is a key structural feature, as this heterocycle is known to be present in several beta-lactamase resistance inhibitors and is often explored for its relatively low cytotoxicity, making it a valuable building block for the development of new therapeutic agents . The 3-chloro-4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often used to modulate the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This specific substitution pattern is found in other research compounds, indicating its relevance in the design of bioactive molecules . As such, this compound serves as a versatile and valuable intermediate for researchers conducting structure-activity relationship (SAR) studies, high-throughput screening, and the synthesis of more complex chemical libraries. It is an essential tool for chemical biologists and medicinal chemists exploring new chemical space for various therapeutic areas. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for proper handling and safety information before use.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-14-8-12(6-7-15(14)19)20-17(22)10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTFPCIFHXEOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the acetamide group: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxazole ring.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Rings
Compound Name Substituents on Aromatic Ring Heterocycle Type Key Properties/Applications Reference
N-(3-Chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide 3-Cl, 4-F 1,2-Oxazole Potential bioactivity (structural similarity to penicillin derivatives)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl, 4-F Naphthalene Crystal structure stabilized by N–H···O hydrogen bonds; dihedral angle = 60.5° between aromatic planes
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-O-iPr Benzamide Fungicide; trifluoromethyl enhances lipophilicity
2-(3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide 4-Cl, 2-F 1,2,4-Oxadiazole Oxadiazole improves metabolic stability

Key Observations :

  • Halogen Effects: The 3-Cl,4-F substitution in the target compound may optimize steric and electronic interactions compared to mono-halogenated analogues (e.g., 4-Cl in ). Fluorine’s electronegativity enhances binding specificity, while chlorine increases lipophilicity .
  • Heterocycle Comparison : 1,2-Oxazole (target) vs. 1,2,4-oxadiazole (): Oxadiazoles exhibit higher thermal and oxidative stability, but 1,2-oxazole’s smaller ring size may improve solubility .
Analogues with Acetamide Linkages and Heterocyclic Moieties
Compound Name Heterocycle Substituents on Acetamide Synthesis Method Reference
N-(5-Methyl-1,2-oxazol-3-yl)-2-(4-methylphenoxy)acetamide 1,2-Oxazole 4-MeOPh Substitution of chloroacetyl chloride with heterocycles
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide 1,2,4-Triazole Benzothiazole Substitution with azoles under reflux
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide 1,2-Oxazole Sulfamoylphenyl Multi-step coupling; sulfamoyl enhances hydrogen bonding

Key Observations :

  • Synthetic Routes : The target compound’s synthesis (acyl chloride + aniline) is simpler compared to multi-step substitutions in benzothiazole derivatives () or sulfamoyl-containing analogues ().
  • Bioactivity Cues : Acetamide-linked benzothiazoles () show antimicrobial activity, suggesting the target compound’s 1,2-oxazole may similarly interact with biological targets .
Crystallographic and Conformational Analysis
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): The dihedral angle (60.5°) between aromatic rings reduces steric clash and facilitates crystal packing via N–H···O bonds.
  • Comparison with Oxadiazole Derivatives : Oxadiazole-containing compounds () often exhibit planar conformations, enhancing stacking interactions, whereas the target’s 1,2-oxazole may introduce slight torsional strain .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClFN3O4SC_{18}H_{15}ClFN_3O_4S with a molecular weight of approximately 423.8 g/mol. The compound features a chloro-fluoro-substituted phenyl ring and an oxazole moiety, contributing to its diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC18H15ClFN3O4SC_{18}H_{15}ClFN_3O_4S
Molecular Weight423.8 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, in vitro studies have demonstrated that derivatives of oxazole can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell survival signaling.

Neuroprotective Effects

The compound has shown promise in neuroprotective applications. Studies suggest that it may interact with the translocator protein (TSPO), which is implicated in neuroinflammation and neurodegenerative diseases. Compounds targeting TSPO have been associated with reduced neuroinflammatory responses and improved neuronal survival in animal models.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents.
  • Animal Models : In a mouse model of neuroinflammation, administration of the compound resulted in a significant reduction in markers of inflammation and neuronal damage as assessed by histological analysis and behavioral tests.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate caspases and other apoptotic factors leading to programmed cell death in tumor cells.
  • TSPO Modulation : By binding to TSPO, it can influence mitochondrial function and reduce oxidative stress in neural tissues.

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